N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bifuran moiety linked to a pyrrolidinone ring, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a coupling reaction of two furan rings. This can be achieved using a palladium-catalyzed cross-coupling reaction.
Attachment of the Pyrrolidinone Ring: The bifuran moiety is then reacted with a suitable acylating agent to introduce the pyrrolidinone ring. This step often involves the use of reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the intermediate with an amine to form the desired acetamide. This can be done using carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolidinone ring can interact with enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but these interactions highlight the compound’s potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridyl]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- N-([2,2’-bithiophene]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- N-([2,2’-biphenyl]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its bifuran structure, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-13(9-17-14(19)5-6-15(17)20)16-8-10-3-4-12(22-10)11-2-1-7-21-11/h1-4,7H,5-6,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYPVASONDUOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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